molecular formula C₄H₈O₂ B044940 cis-2-Butene-1,4-Diol CAS No. 6117-80-2

cis-2-Butene-1,4-Diol

Cat. No. B044940
Key on ui cas rn: 6117-80-2
M. Wt: 88.11 g/mol
InChI Key: ORTVZLZNOYNASJ-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08455698B2

Procedure details

A) Route without additives: In a test tube the mixture of 1 ml (2.95 mmol) of methyl oleate, the corresponding amount of 2-butene-1,4-diol (0.24 ml or 0.73 ml) and 0.1 ml of tetradecane (internal standard) is prepared and mixed. If the reaction is being carried out without solvent, a blank sample is taken for GC measurement. In the case of the procedure with solvent, a blank sample for GC measurement is taken only after the addition of 1 ml of the corresponding solvents. After sampling has taken place, the reaction vessel is placed in the thermally conditioned oil bath. The mixture is stirred for about 2 minutes using a magnetic stirrer. When the desired temperature of the mixture has been reached, the catalyst (2 mol %) is added. The reaction mixture is further heated and stirred, and after 4 and 24 hours of reaction the next GC samples are taken for kinetic determinations. After 24 hours the reaction is halted by addition of 1 ml of ethyl vinyl ether.
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
corresponding solvents
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:20]C)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\[CH2:11][CH2:12][CH2:13][CH2:14]CCCC.C([O:24]CC)=C>>[CH2:4]([OH:24])[CH:3]=[CH:2][CH2:1][OH:20].[CH3:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)OC
Step Two
Name
corresponding solvents
Quantity
1 mL
Type
reactant
Smiles
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
C(=C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for about 2 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed
ALIQUOT
Type
ALIQUOT
Details
After sampling
ADDITION
Type
ADDITION
Details
the catalyst (2 mol %) is added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is further heated
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
after 4 and 24 hours of reaction the next GC samples
Duration
24 h

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
C(C=CCO)O
Measurements
Type Value Analysis
AMOUNT: VOLUME 0.24 mL
Name
Type
product
Smiles
CCCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: VOLUME 0.1 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08455698B2

Procedure details

A) Route without additives: In a test tube the mixture of 1 ml (2.95 mmol) of methyl oleate, the corresponding amount of 2-butene-1,4-diol (0.24 ml or 0.73 ml) and 0.1 ml of tetradecane (internal standard) is prepared and mixed. If the reaction is being carried out without solvent, a blank sample is taken for GC measurement. In the case of the procedure with solvent, a blank sample for GC measurement is taken only after the addition of 1 ml of the corresponding solvents. After sampling has taken place, the reaction vessel is placed in the thermally conditioned oil bath. The mixture is stirred for about 2 minutes using a magnetic stirrer. When the desired temperature of the mixture has been reached, the catalyst (2 mol %) is added. The reaction mixture is further heated and stirred, and after 4 and 24 hours of reaction the next GC samples are taken for kinetic determinations. After 24 hours the reaction is halted by addition of 1 ml of ethyl vinyl ether.
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
corresponding solvents
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:20]C)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\[CH2:11][CH2:12][CH2:13][CH2:14]CCCC.C([O:24]CC)=C>>[CH2:4]([OH:24])[CH:3]=[CH:2][CH2:1][OH:20].[CH3:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)OC
Step Two
Name
corresponding solvents
Quantity
1 mL
Type
reactant
Smiles
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
C(=C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for about 2 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed
ALIQUOT
Type
ALIQUOT
Details
After sampling
ADDITION
Type
ADDITION
Details
the catalyst (2 mol %) is added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is further heated
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
after 4 and 24 hours of reaction the next GC samples
Duration
24 h

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
C(C=CCO)O
Measurements
Type Value Analysis
AMOUNT: VOLUME 0.24 mL
Name
Type
product
Smiles
CCCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: VOLUME 0.1 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08455698B2

Procedure details

A) Route without additives: In a test tube the mixture of 1 ml (2.95 mmol) of methyl oleate, the corresponding amount of 2-butene-1,4-diol (0.24 ml or 0.73 ml) and 0.1 ml of tetradecane (internal standard) is prepared and mixed. If the reaction is being carried out without solvent, a blank sample is taken for GC measurement. In the case of the procedure with solvent, a blank sample for GC measurement is taken only after the addition of 1 ml of the corresponding solvents. After sampling has taken place, the reaction vessel is placed in the thermally conditioned oil bath. The mixture is stirred for about 2 minutes using a magnetic stirrer. When the desired temperature of the mixture has been reached, the catalyst (2 mol %) is added. The reaction mixture is further heated and stirred, and after 4 and 24 hours of reaction the next GC samples are taken for kinetic determinations. After 24 hours the reaction is halted by addition of 1 ml of ethyl vinyl ether.
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
corresponding solvents
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:20]C)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\[CH2:11][CH2:12][CH2:13][CH2:14]CCCC.C([O:24]CC)=C>>[CH2:4]([OH:24])[CH:3]=[CH:2][CH2:1][OH:20].[CH3:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)OC
Step Two
Name
corresponding solvents
Quantity
1 mL
Type
reactant
Smiles
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
C(=C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for about 2 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed
ALIQUOT
Type
ALIQUOT
Details
After sampling
ADDITION
Type
ADDITION
Details
the catalyst (2 mol %) is added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is further heated
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
after 4 and 24 hours of reaction the next GC samples
Duration
24 h

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
C(C=CCO)O
Measurements
Type Value Analysis
AMOUNT: VOLUME 0.24 mL
Name
Type
product
Smiles
CCCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: VOLUME 0.1 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.